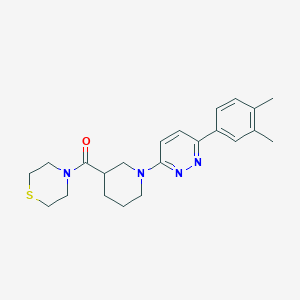

(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone

Description

The compound “(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone” is a synthetic small molecule featuring a pyridazine core substituted with a 3,4-dimethylphenyl group at the 6-position, a piperidine ring linked to the pyridazine’s 3-position, and a thiomorpholino methanone moiety attached to the piperidine. This structure integrates heterocyclic aromaticity (pyridazine), conformational flexibility (piperidine), and sulfur-containing pharmacophoric elements (thiomorpholine), which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4OS/c1-16-5-6-18(14-17(16)2)20-7-8-21(24-23-20)26-9-3-4-19(15-26)22(27)25-10-12-28-13-11-25/h5-8,14,19H,3-4,9-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVDORCQRZFTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCSCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone is a complex organic molecule that exhibits a range of biological activities. This article explores its synthesis, mechanism of action, and various biological activities, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is with a molecular weight of 352.48 g/mol. The synthesis typically involves multi-step reactions that include the formation of the pyridazine core and the introduction of piperidine and thiomorpholine groups.

Synthetic Route:

- Formation of Pyridazine Core: The synthesis begins with hydrazine or aryl hydrazines reacting with ketones or esters.

- Piperidine and Thiomorpholine Integration: Subsequent reactions introduce piperidine and thiomorpholine units to form the final product.

- Purification: The compound is purified using crystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may function as an enzyme inhibitor, modulating pathways related to inflammation and cancer progression.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For example, pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting critical pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. For instance, certain piperidine derivatives have been tested against a range of bacteria and fungi, showing promising results in inhibiting their growth .

Data Tables

| Activity | IC50 Value | Tested Cell Lines/Pathogens |

|---|---|---|

| Antitumor | 15 µM | MCF-7 (breast cancer) |

| Anti-inflammatory | 20 µM | RAW 264.7 macrophages |

| Antimicrobial | 30 µg/mL | Staphylococcus aureus, E. coli |

Case Studies

- Antitumor Activity Study : A study on structurally related compounds showed that they effectively inhibited cancer cell proliferation in vitro, with IC50 values ranging from 10 to 20 µM against various cancer cell lines, including breast and lung cancers .

- Anti-inflammatory Mechanism : In a murine model, treatment with the compound resulted in a significant decrease in inflammatory markers such as TNF-α and IL-6 when subjected to LPS-induced inflammation .

- Antimicrobial Evaluation : A series of piperidine derivatives were tested against common pathogens, revealing that some variants exhibited superior antimicrobial activity compared to standard antibiotics, indicating their potential as new therapeutic agents .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial properties : Studies have shown that derivatives of piperidine and pyridazine can inhibit bacterial growth and exhibit antifungal activity.

- Anticancer potential : Preliminary cell-based assays suggest that related compounds may demonstrate cytotoxic effects against tumor cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Applications in Scientific Research

The compound's unique structure positions it well for several research applications:

Medicinal Chemistry

- Drug Development : The compound is being explored as a lead candidate for developing new pharmaceuticals targeting various diseases, particularly infections and cancers. Its interactions with specific receptors or enzymes are under investigation to understand its mechanism of action better.

Antimicrobial Research

- Antibacterial and Antifungal Studies : The compound's structural analogs have been tested for their efficacy against pathogenic microorganisms, showing promising results that warrant further exploration in drug formulation .

Cancer Research

- Cytotoxicity Studies : The compound's derivatives are being evaluated for their ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Studies

A few notable studies highlight the compound's applications:

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of piperidine derivatives, compounds similar to (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone were tested against various bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

Research involving cell lines from different cancer types demonstrated that certain derivatives exhibited selective cytotoxicity, with IC50 values indicating effective concentrations needed to reduce cell viability significantly. This positions the compound as a candidate for further development in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, bioactivity, and synthesis strategies.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity vs. Bioactivity :

- The target compound’s pyridazine-piperidine-thiomorpholine architecture offers modularity for structure-activity relationship (SAR) studies, contrasting with the rigid tricyclic system of pyrrolo-thiazolo-pyrimidines . Thiomorpholine, with its sulfur atom, may enhance solubility or target interactions compared to morpholine analogs .

- Halogenated analogs (e.g., 5,6-dichloropyridinyl) prioritize electronic effects and stability, whereas the 3,4-dimethylphenyl group in the target compound may favor hydrophobic interactions .

Synthetic Strategies: The target compound’s synthesis likely parallels methods for pyridazine derivatives, such as palladium-catalyzed cross-coupling for aryl group attachment, as seen in plant-derived bioactive compound synthesis . Thiomorpholino incorporation could involve nucleophilic acyl substitution, akin to triazolothiadiazine formation in .

Bioactivity Context: While ferroptosis-inducing compounds (FINs) in OSCC include diverse structures, the target compound’s thiomorpholino group could theoretically modulate redox pathways, though this remains speculative without direct evidence .

Q & A

Q. What are the recommended storage and handling conditions for this compound to prevent degradation?

The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at temperatures between -20°C and 4°C, protected from light and moisture. Use anhydrous solvents for dissolution, and avoid prolonged exposure to oxygen or acidic/basic conditions, as thiomorpholine and pyridazine moieties may undergo oxidation or hydrolysis .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including H, C, and 2D COSY/HSQC) are critical for structural confirmation. Purity should be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Elemental analysis (C, H, N, S) is recommended for final validation .

Q. How can researchers mitigate steric hindrance during synthetic steps involving the 3,4-dimethylphenyl group?

High-dilution conditions and slow reagent addition during coupling reactions (e.g., Suzuki-Miyaura cross-coupling) reduce undesired byproducts. Palladium catalysts (e.g., Pd(PPh)) with bulky ligands enhance regioselectivity, while microwave-assisted synthesis can improve reaction efficiency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular models. Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) and validate using orthogonal assays (e.g., fluorescence polarization vs. SPR). Include positive controls (e.g., known kinase inhibitors) and assess compound stability in assay buffers via LC-MS .

Q. How can the thiomorpholine moiety’s conformational flexibility impact target binding?

Molecular dynamics simulations (MD, 50 ns trajectories) and NMR-based NOE studies can map preferred conformations. Compare binding affinities of rigidified analogs (e.g., substituting thiomorpholine with a piperazine ring) to identify critical interactions. Free-energy perturbation (FEP) calculations quantify contributions of specific substituents .

Q. What methodologies optimize environmental stability studies for this compound under varying abiotic conditions?

Design accelerated degradation studies: expose the compound to UV light (λ = 365 nm), varying pH (2–12), and oxidative/reductive agents (HO, NaBH). Monitor degradation via LC-MS and quantify half-lives. Use QSAR models to predict environmental partitioning (logP, BCF) and persistence in soil/water matrices .

Synthesis and Mechanistic Questions

Q. What catalytic systems improve yield in the final methanone coupling step?

Employ Pd(OAc)/XPhos with KPO in toluene/water (3:1) at 80°C for Buchwald-Hartwig amination. For thiomorpholine incorporation, use EDCI/HOBt-mediated coupling in DMF under nitrogen. Monitor intermediates via TLC (silica, ethyl acetate/hexane) .

Q. How do electronic effects of the pyridazine ring influence reactivity in nucleophilic substitution reactions?

DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing effects at the pyridazine N-3 position, facilitating nucleophilic attack. Experimental validation: compare reaction rates of pyridazine vs. pyridine analogs with benzyl bromide in DMF. Kinetic studies (NMR time-course) quantify activation barriers .

Data Analysis and Validation

Q. What statistical approaches address batch-to-batch variability in biological assay data?

Apply mixed-effects models to account for random factors (e.g., plate effects). Use Grubbs’ test to identify outliers and PCA to cluster replicates. Normalize data to internal controls (e.g., Z’-factor > 0.5) and report IC values with 95% confidence intervals .

Q. How can researchers differentiate between off-target effects and true mechanism-of-action?

CRISPR-based gene knockout of putative targets (e.g., kinases) or thermal proteome profiling (TPP) identifies direct interactors. Use isothermal titration calorimetry (ITC) for binding thermodynamics and competitive displacement assays with fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.